N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
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Description
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4O4S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid with piperazine, followed by reaction with 2-bromoethylamine and thiophene-2-carboxamide. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.
Starting Materials
2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid, piperazine, 2-bromoethylamine, thiophene-2-carboxamide, hydrochloric acid
Reaction
Step 1: Reaction of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid with piperazine in the presence of a coupling agent such as EDC or DCC to form N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)benzamide., Step 2: Reaction of N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)benzamide with 2-bromoethylamine in the presence of a base such as triethylamine to form N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide., Step 3: Reaction of N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide with hydrochloric acid to form the hydrochloride salt of the final compound.
properties
IUPAC Name |
N-[2-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S.ClH/c25-18(14-24-15-4-1-2-5-16(15)28-20(24)27)23-11-9-22(10-12-23)8-7-21-19(26)17-6-3-13-29-17;/h1-6,13H,7-12,14H2,(H,21,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDXNFCVLWXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride |
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